2-Ethyltetralin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethyltetralin can be synthesized through the alkylation of tetralin with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert solvent like benzene or toluene. The general reaction is as follows: [ \text{Tetralin} + \text{Ethyl Halide} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

化学反応の分析

Thermal Decomposition (Pyrolysis)

Pyrolysis of 2ET at 400–450°C proceeds via free-radical chain reactions, producing multiple hydrocarbons through bond cleavage and hydrogen transfer processes ( ):

| Conversion Level | Major Products (Yield %) |

|---|---|

| Low (~5%) | 2-Ethylnaphthalene (1.73%), |

| 2-Ethyldialins (1.19%), | |

| Naphthalene (1.13%), | |

| Dialin (1.09%), | |

| Tetralin (0.17%) | |

| High (~65%) | Naphthalene (30.2%), |

| 2-Ethylnaphthalene (3.79%), | |

| Tetralin (6.49%), | |

| Dialin (2.19%) |

The reaction network involves:

-

Primary pathways : Cleavage of C–C bonds in the ethyl side chain or tetralin ring, forming 2-ethyldialins and dialin.

-

Secondary pathways : Dehydrogenation of tetralin to naphthalene and further cracking of ethyl-substituted intermediates.

Free-Radical Initiation

Thermal homolysis generates ethyl and tetralinyl radicals, initiating chain reactions:

-

β-scission of the ethyl group produces ethylene and tetralinyl radicals.

-

Hydrogen abstraction from 2ET by radicals forms stable alkanes/alkenes and propagates the chain ( ).

Skeletal Rearrangements

-

Ring contraction : Acid-catalyzed isomerization converts 2ET to methylindane derivatives on Brønsted acid sites (e.g., zeolites) ( ).

-

Dehydrogenation : Lewis acid sites (e.g., AlCl₃) promote naphthalene formation via sequential H₂ elimination ( ).

Kinetic Parameters

Arrhenius parameters for 2ET pyrolysis were determined experimentally ( ):

| Parameter | Value |

|---|---|

| Activation Energy | 53.5 kcal/mol |

| Pre-exponential Factor | 10¹²·⁷ s⁻¹ |

These values indicate a high-energy transition state, consistent with C–C bond cleavage as the rate-limiting step.

Environmental Degradation

Anaerobic microbial degradation of tetralin derivatives proceeds via:

科学的研究の応用

Introduction to 2-Ethyltetralin

This compound, a derivative of tetralin, is an organic compound characterized by its unique structure and properties. It is primarily utilized in various industrial applications, particularly in the fields of chemistry and materials science. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

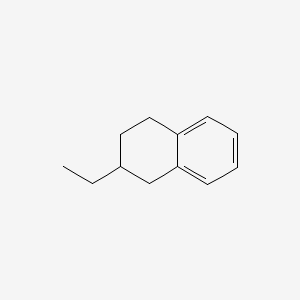

Chemical Properties and Structure

This compound (CH) is a bicyclic compound formed by the hydrogenation of naphthalene. Its structure consists of a naphthalene ring with an ethyl group attached to one of the carbon atoms, which influences its chemical reactivity and solubility properties. The compound is colorless and has a characteristic odor, making it suitable for various applications.

Hydrogen-Donor Solvent

This compound is widely recognized as a hydrogen-donor solvent in chemical reactions, particularly in coal liquefaction processes. Its ability to donate hydrogen atoms facilitates the conversion of solid coal into liquid fuels, enhancing the efficiency of energy production from fossil fuels .

Synthesis of Chemical Intermediates

The compound serves as a precursor for synthesizing various chemical intermediates used in pharmaceuticals and agrochemicals. For instance, it has been utilized in the asymmetric synthesis of lactone-fused tetralin derivatives, showcasing its versatility in organic synthesis .

Fuel Additive

In the fuel industry, this compound is employed as an additive to improve the stability and performance of fuels. It contributes to the production of thermal-stable jet fuel and enhances the combustion properties of gasoline .

Solvent in Chemical Reactions

Due to its solvent properties, this compound is used in various chemical reactions requiring non-polar solvents. It has been shown to effectively dissolve a range of organic compounds, making it valuable in laboratories for synthetic chemistry applications .

Case Study 1: Coal Liquefaction

A study investigated the transformation characteristics of tetralin during coal liquefaction. The results indicated that using this compound significantly increased the yield of liquid products while minimizing gas formation, proving its effectiveness as a hydrogen-donor solvent .

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research focused on using this compound in synthesizing specific pharmaceutical compounds demonstrated that its unique structure allowed for high yields and selectivity in reactions, highlighting its importance in medicinal chemistry .

Toxicological Considerations

While this compound has numerous applications, it is essential to consider its toxicological profile. Studies indicate potential health risks associated with exposure to high concentrations, necessitating careful handling and safety measures during its use in industrial processes .

作用機序

The mechanism of action of 2-ethyltetralin depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or substitution. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

類似化合物との比較

Tetralin (1,2,3,4-tetrahydronaphthalene): The parent compound of 2-ethyltetralin, used as a hydrogen-donor solvent.

Decalin (decahydronaphthalene): A fully hydrogenated derivative of naphthalene, used as a solvent and in fuel additives.

Ethylbenzene: A simpler ethyl-substituted aromatic compound, used in the production of styrene.

Uniqueness: this compound is unique due to its partially hydrogenated structure, which provides a balance between aromatic stability and aliphatic reactivity. This makes it a versatile intermediate in organic synthesis and industrial applications.

生物活性

2-Ethyltetralin, a compound derived from tetralin, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its ethyl substituent at the 2-position of the tetralin structure. The molecular formula is , and its structure can be represented as follows:

This modification of the tetralin framework is believed to influence its biological properties significantly.

Anticancer Properties

Research indicates that various derivatives of tetralin, including this compound, exhibit significant antiproliferative effects against multiple cancer cell lines. A study evaluated the cytotoxic activity of tetralin derivatives against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer) using the MTT assay. The results demonstrated that certain derivatives had IC50 values ranging from to depending on the specific substitution patterns .

| Compound | Cell Line | IC50 () |

|---|---|---|

| This compound | MCF-7 | 30.7 |

| Tetralin | HepG2 | 44.3 |

| Other Derivatives | HT-29 | Variable |

Antimicrobial Activity

In addition to anticancer properties, compounds related to tetralin structures have shown antimicrobial activity. A series of studies highlighted that certain tetralin derivatives possess antibacterial properties against various strains of bacteria, suggesting a potential application in developing new antibiotics .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving F344/N rats and B6C3F1 mice exposed to different concentrations of tetralin, significant findings included:

- Body Weight Changes : Exposure to high concentrations (60 ppm and above) resulted in decreased body weight gains compared to controls.

- Renal Effects : Increased levels of urine aspartate aminotransferase and lactate dehydrogenase suggested renal injury at higher exposure levels .

The biological activity of this compound is hypothesized to involve interactions at the molecular level, including enzyme inhibition and receptor binding. For instance, studies suggest that hydrophobic interactions between this compound and specific enzymes may contribute to its anticancer effects .

Case Studies

Several case studies have been documented regarding the pharmacological effects of tetralins:

- Study on Hepatotoxicity : A case study involving prolonged exposure to tetralin derivatives revealed alterations in liver enzyme profiles indicative of hepatotoxicity.

- Antitumor Efficacy : Clinical trials assessing the efficacy of tetralin derivatives in cancer therapy showed promising results, with several patients exhibiting reduced tumor sizes following treatment with these compounds .

特性

IUPAC Name |

2-ethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-6,10H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUANVGODPSRCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871370 | |

| Record name | 2-Ethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32367-54-7 | |

| Record name | 2-Ethyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032367547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。